Methylmalondialdehyd

Übersicht

Beschreibung

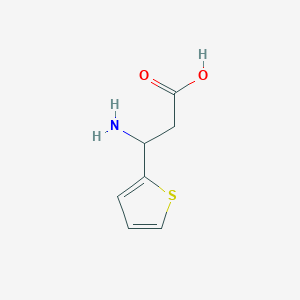

Methylmalondialdehyde (MDA) is a product of lipid peroxidation and is considered to be one of the most common and important biomarkers of oxidative stress. It is a highly reactive aldehyde, produced through the oxidation of polyunsaturated fatty acids, and is associated with a variety of pathological conditions, including cardiovascular disease, cancer, and neurodegenerative diseases. MDA is also a key intermediate in the synthesis of a variety of other compounds, including prostaglandins, leukotrienes, and thromboxanes.

Wissenschaftliche Forschungsanwendungen

Biomarker für oxidativen Schaden

Methylmalondialdehyd (MDA) ist ein wichtiger Biomarker für oxidativen Schaden . Es ist ein Endprodukt der Lipidperoxidation und zeigt den Grad der Lipidoxidation in biologischen Systemen an . Dies macht es zu einem wichtigen Indikator für verschiedene Krankheiten wie Krebs, Diabetes, Herz-Kreislauf-Erkrankungen und Lebererkrankungen .

Entwicklung eines elektrochemischen Sensors

Ein elektrochemischer Sensor basierend auf einer bedruckten Kohlenstoffelektrode (SPCE) modifiziert mit porphyrinfunktionalisiertem magnetischem Graphenoxid (TCPP-MGO) wurde für die sensitive und selektive Bestimmung von MDA in Serumproben entwickelt . Dieser Sensor kann für die routinemässige Überwachung von MDA in Serumproben verwendet werden und weist einen grossen linearen Bereich (0,01–100 µM) mit einem Korrelationskoeffizienten von 0,9996 auf .

Lebensmittelqualitätsindikator

MDA ist eines der repräsentativen Endprodukte unter Lipidperoxidation und zeigt den Grad der Lipidoxidation in Lebensmitteln an . Es kann als Indikator für die Lebensmittelqualität verwendet werden, insbesondere bei eingelegten Produkten .

Entwicklung einer GC-MS-Methode

Es wurde eine verbesserte GC-MS-Methode zur MDA-Detektion entwickelt . Diese Methode verwendet deuteriumsubstituiertes MDA (MDA-d2) als internen Standard und verwendet Perfluorphenylhydrazin (PFPH) als Derivatisierungsreagenz . Es kann die Abweichungen durch das Vorhandensein von Nitrit im gesalzenen mageren Schweinefleisch reduzieren und die Wiederfindung liegt zwischen 93,9% und 98,4%<a aria-label="2: This method utilizes deuterium substituted MDA (MDA-d2) as an internal standard and applies perfluorophenylhydrazine (PFPH) as a derivative reagent2" data-citationid="b99415e8-1905-9058-f145-0a0e945ffc8f-28" h="ID=SERP,5015.1" href="https://mdpi-res.com/d_attachment

Wirkmechanismus

Target of Action

Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.

Mode of Action

MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .

Biochemical Pathways

MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .

Pharmacokinetics

It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .

Action Environment

Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.

Safety and Hazards

According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .

Zukünftige Richtungen

The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .

Biochemische Analyse

Biochemical Properties

Methylmalondialdehyde is a highly reactive compound that belongs to the class of 1,3-dicarbonyl compounds . It is known to interact with various biomolecules, including enzymes and proteins, due to its high reactivity . The nature of these interactions is primarily due to the electrophilic nature of Methylmalondialdehyde, which makes it strongly reactive towards nucleophiles .

Cellular Effects

Methylmalondialdehyde has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its high reactivity allows it to form covalent protein adducts, referred to as “advanced lipoxidation end-products” (ALE), causing toxic stress in cells .

Molecular Mechanism

At the molecular level, Methylmalondialdehyde exerts its effects through several mechanisms. It is capable of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its 1,3-dialdehydic structure allows it to form mesomerically stabilized Schiff bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylmalondialdehyde can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Eigenschaften

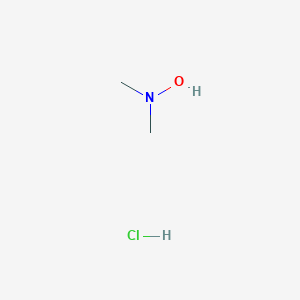

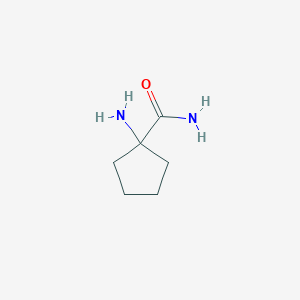

IUPAC Name |

2-methylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSFSCCSQAYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

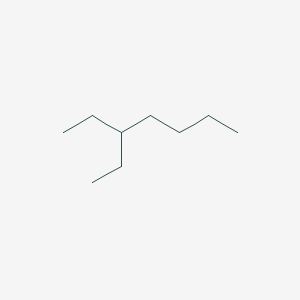

CC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166786 | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16002-19-0 | |

| Record name | Methylmalondialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16002-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-methylpropanedial in combustion chemistry?

A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].

Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?

A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)